molecular formula C11H15Cl2N B1645076 2-(2-Chlorophenyl)piperidine hydrochloride CAS No. 1177348-56-9

2-(2-Chlorophenyl)piperidine hydrochloride

Cat. No.: B1645076
CAS No.: 1177348-56-9
M. Wt: 232.15 g/mol
InChI Key: JSLCRQHGUYZXTL-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Drug Discovery and Development

The piperidine scaffold is a cornerstone in the design and development of modern pharmaceuticals, recognized as one of the most important synthetic fragments for drug design. nih.gov This six-membered nitrogen-containing heterocycle is a prevalent core structure in a vast number of active pharmaceutical ingredients (APIs) and is featured in more than twenty classes of pharmaceuticals. nih.govresearchgate.net The widespread use of the piperidine framework is a testament to its versatility and favorable properties. Piperidine and its derivatives are integral components of over 70 commercialized drugs, including several blockbuster medications. researchgate.net

The significance of incorporating piperidine scaffolds, particularly chiral ones, into drug candidates is multifaceted. thieme-connect.comresearchgate.net These structures can effectively modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity, which are critical for drug absorption and distribution. thieme-connect.comcolab.ws Furthermore, the introduction of a piperidine moiety can enhance biological activities and selectivity for specific targets, improve pharmacokinetic profiles, and potentially reduce cardiac toxicity. thieme-connect.comresearchgate.netcolab.ws The broad spectrum of biological activities associated with piperidine derivatives is extensive, encompassing roles as central nervous system (CNS) modulators, anticoagulants, antihistamines, anticancer agents, and analgesics. researchgate.net Their utility also extends to antihypertensive, antimalarial, neuroprotective, and anticonvulsant applications. researchgate.net This wide-ranging therapeutic potential ensures that the piperidine scaffold remains a subject of intense interest and investigation in medicinal chemistry. nih.gov

Table 1: Key Attributes of Piperidine Scaffolds in Drug Discovery

AttributeDescriptionSupporting Evidence
Prevalence Found in over 70 commercialized drugs and more than twenty pharmaceutical classes. researchgate.netWidespread use in FDA-approved medicines. researchgate.net
Physicochemical Modulation Can alter properties like solubility and lipophilicity to improve drug-like characteristics. thieme-connect.comcolab.wsIntroduction of the scaffold benefits exploration of drug-like molecules. thieme-connect.comresearchgate.netcolab.ws
Biological Activity Enhances biological potency and selectivity for intended molecular targets. thieme-connect.comDerivatives exhibit a broad spectrum of activities including CNS modulation, anticancer, and antimicrobial effects. researchgate.net
Pharmacokinetics Can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. thieme-connect.comresearchgate.netContributes to better overall performance of the drug in a biological system. researchgate.net
Safety Profile Can be modified to reduce off-target effects, such as cardiac hERG toxicity. thieme-connect.comresearchgate.netcolab.wsStrategic use of the scaffold can lead to safer drug candidates. thieme-connect.com

Historical and Current Research Landscape of 2-(2-Chlorophenyl)piperidine (B2825219) Hydrochloride and its Analogues

Research into 2-(2-Chlorophenyl)piperidine hydrochloride is part of a broader exploration of substituted piperidines and their synthetic pathways. The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods developed for their creation, including alkene cyclization, reductive amination, and various annulation strategies. nih.govmdpi.com Specific methods, such as the reaction of bis-(2-chloroethylamine) hydrochloride with substituted anilines, have been used to create related heterocyclic structures like piperazines, showcasing the modular nature of these synthetic routes. globalresearchonline.net

While historical data specifically detailing the initial synthesis of this compound is not extensively publicized, the current landscape reveals its availability as a chemical building block for further research. bldpharm.com The synthesis of analogues, such as those involving a 2-chlorophenyl group attached to other heterocyclic rings like quinazolinone or pyrrolidine-2,5-dione, highlights the scientific interest in this particular substitution pattern. mdpi.comuin-malang.ac.id For instance, researchers have successfully synthesized 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one and evaluated its properties. uin-malang.ac.id Similarly, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives has been synthesized and assessed for potential anticonvulsant and analgesic activities. mdpi.com

The current research focus is often on creating libraries of such compounds to screen for biological activity. The development of novel synthetic methodologies, including palladium-catalyzed reactions and multi-component cyclizations, continues to expand the accessible chemical space for piperidine analogues. ajchem-a.com These advanced synthetic techniques allow for the creation of highly substituted and stereochemically complex piperidine structures, enabling a more nuanced exploration of their structure-activity relationships. ajchem-a.com

Overview of Potential Therapeutic Relevance and Scientific Utility

The scientific utility of this compound and its analogues lies in their potential to interact with various biological targets, making them valuable tools for drug discovery and neuropharmacology research. chemimpex.com Analogous compounds, such as 4-(2-Chlorophenylsulfanyl)piperidine hydrochloride, are recognized as key intermediates in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

The piperidine moiety itself is a crucial structural element for activity at certain receptors. For example, studies on dual-acting ligands have shown that replacing a piperazine (B1678402) ring with a piperidine ring can be influential for achieving high affinity at the sigma-1 (σ1) receptor while maintaining affinity for other targets like the histamine (B1213489) H3 receptor. nih.govacs.org The σ1 receptor is a therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, as well as for pain management. nih.gov Therefore, compounds containing the 2-(2-chlorophenyl)piperidine structure could be investigated as potential modulators of these receptors.

Furthermore, the broader class of piperidine derivatives has demonstrated significant potential in oncology. nih.gov The anticancer applications of piperidine-containing compounds are an active area of research, with studies exploring their mechanisms of action, which can include the induction of apoptosis in malignant cells. nih.gov The presence of the chlorophenyl group can confer specific properties that may enhance these activities or lead to novel biological effects. The compound serves as a valuable scaffold for developing new therapeutic agents and as a probe for studying complex biological systems. chemimpex.com

Table 2: Investigated Therapeutic Areas for Chlorophenyl-Piperidine Analogues and Related Structures

Therapeutic AreaResearch FocusExample Compound Class
Neurological Disorders Development of agents targeting CNS conditions like depression and anxiety. chemimpex.com4-(2-Chlorophenylsulfanyl)piperidine hydrochloride and its derivatives. chemimpex.com
Pain (Analgesia) Exploration of novel analgesics through modulation of targets like sigma-1 receptors. chemimpex.comnih.govPiperidine derivatives with dual affinity for histamine H3 and sigma-1 receptors. nih.govacs.org
Epilepsy (Anticonvulsant) Synthesis and evaluation of compounds for seizure control. mdpi.com3-(2-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com
Cancer (Anticancer) Investigation of piperidine derivatives for their ability to inhibit cancer cell proliferation. nih.govVarious synthetic piperidine derivatives. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLCRQHGUYZXTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 2 2 Chlorophenyl Piperidine Hydrochloride

Methodologies for the Preparation of 2-(2-Chlorophenyl)piperidine (B2825219) Hydrochloride

The synthesis of substituted piperidines can be achieved through various routes, including the reduction of corresponding pyridine precursors, cycloaddition reactions, and intramolecular cyclization of acyclic amines. dtic.milmdma.ch The preparation of 2-(2-Chlorophenyl)piperidine hydrochloride typically involves the synthesis of the piperidine (B6355638) ring followed by the introduction of the chlorophenyl group, or the cyclization of a precursor already containing the substituted phenyl moiety. A common general method involves the catalytic hydrogenation of the corresponding substituted pyridine. dtic.mil

Achieving specific regioselectivity and stereoselectivity is crucial in modern organic synthesis, as the biological activity of chiral molecules often depends on their specific configuration. google.com

Regioselective Synthesis: The position of the 2-chlorophenyl group on the piperidine ring is critical. Regioselectivity can be controlled by the choice of starting materials and reaction conditions. For instance, the functionalization of 2-chloropyridines can be a strategic approach, where the chlorine substituent can direct subsequent reactions to specific positions before the reduction of the pyridine ring. mdpi.com Studies on trihalogenated pyridines have shown that the 2-chloro substituent has a strong directing effect, influencing the regioselectivity of halogen–magnesium exchange reactions, which can be used to introduce aryl groups. mdpi.com

Stereoselective Synthesis: Enantiomerically pure piperidines are highly sought-after building blocks. doaj.org Chemo-enzymatic methods have emerged as a powerful tool for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov One such strategy involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral 3-substituted piperidines. nih.gov While not directly applied to the title compound in the cited literature, this approach highlights a viable strategy for obtaining enantiomerically enriched 2-aryl piperidines. Another approach is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which furnishes 3-substituted tetrahydropyridines that can be subsequently reduced to chiral piperidines. acs.org This method has been successfully used in the formal syntheses of drugs like Preclamol and Niraparib. nih.govacs.org

Table 1: Comparison of Stereoselective Synthesis Strategies for Piperidine Derivatives
StrategyKey TransformationAdvantagesExample Application
Chemo-enzymatic CascadeAmine oxidase/ene imine reductaseHigh stereoselectivity, mild reaction conditionsSynthesis of Preclamol and OSU-6162
Rh-catalyzed CarbometalationAsymmetric carbometalation of dihydropyridinesBroad functional group tolerance, scalableFormal synthesis of Niraparib
[5+1] AnnullationIridium(III)-catalyzed hydrogen borrowingForms two C-N bonds stereoselectivelySynthesis of C4-substituted piperidines

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. unife.itmdpi.com In pharmaceutical synthesis, this includes the use of greener solvents, recyclable catalysts, and atom-economical reactions. mdpi.com

For piperidine synthesis, a sustainable approach involves the one-pot amination of the bio-based platform chemical furfural using a surface single-atom alloy catalyst (Ru₁CoNP/HAP). nih.gov This process, conducted under mild conditions, proceeds through a cascade of furfural amination, hydrogenation to tetrahydrofurfurylamine, and subsequent ring rearrangement to form piperidine with yields up to 93%. nih.gov While this specific route produces an unsubstituted piperidine, the principles can be adapted. For instance, using starting materials derived from renewable resources and employing catalytic cascade reactions reduces the number of steps and waste generated.

Another green approach is the use of water as a solvent, which can prevent the racemization of enantioenriched substrates in certain reactions, such as the iridium-catalyzed synthesis of C4-substituted piperidines. nih.gov The development of solid-phase peptide synthesis (SPPS) has also introduced greener protocols that reduce solvent consumption by combining deprotection and coupling steps, a strategy that could inspire more sustainable syntheses of piperidine-based compounds. peptide.com

Synthesis and Characterization of Precursor and Intermediate Compounds

The synthesis of this compound relies on key precursors and intermediates. A plausible synthetic pathway involves precursors such as 2-chloropyridine and 2-chlorobenzaldehyde. The international control of fentanyl precursors like N-Phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) underscores the importance of monitoring key chemical intermediates in the synthesis of piperidine-containing compounds. nih.govunodc.org

A general, analogous synthesis for a related compound, 1-(3-chlorophenyl) piperazine (B1678402) hydrochloride, provides insight into the types of precursors and intermediates that might be involved. google.comglobalresearchonline.net This process involves:

Preparation of an intermediate: Reacting diethanolamine with thionyl chloride to prepare bis-(2-chloroethyl)amine hydrochloride. google.comglobalresearchonline.net

Cyclization: Condensing the intermediate with a substituted aniline (e.g., 3-chloroaniline) to form the 1-(3-chlorophenyl)piperazine hydrochloride. google.com

For 2-(2-Chlorophenyl)piperidine, a likely precursor would be a linear amino-alcohol or amino-halide containing the 2-chlorophenyl group, which would then undergo intramolecular cyclization. Alternatively, 2-bromopyridine could be coupled with a 2-chlorophenylboronic acid via a Suzuki coupling, followed by reduction of the pyridine ring.

Characterization of these precursors and intermediates is essential to ensure their identity and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Table 2: Potential Precursors and Intermediates for 2-(2-Chlorophenyl)piperidine Synthesis
Compound NameRole in SynthesisPotential Synthetic Route
2-Chloro-1-(pyridin-2-yl)benzeneIntermediateSuzuki coupling of 2-bromopyridine and (2-chlorophenyl)boronic acid
5-Amino-1-(2-chlorophenyl)pentan-1-olPrecursorGrignard reaction of 2-chlorobenzaldehyde with a protected 4-aminobutyl magnesium bromide
1-Azido-5-(2-chlorophenyl)pentan-1-onePrecursorFriedel-Crafts acylation followed by azidation

Derivatization and Structural Modification of the 2-(2-Chlorophenyl)piperidine Core

The 2-(2-chlorophenyl)piperidine core serves as a versatile scaffold for further chemical modification to explore structure-activity relationships (SAR) and develop new compounds with desired properties. researchgate.netresearchgate.net Modifications typically target the piperidine nitrogen or the phenyl ring.

The secondary amine of the piperidine ring is a primary site for derivatization. It can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. For example, in a study on 4-(4'-chlorophenyl)-4-hydroxypiperidine, the nitrogen was substituted with various groups to synthesize potential analgesic compounds. nih.gov This highlights a common strategy for functionalizing the piperidine core.

The introduction of substituents can significantly alter a molecule's properties. For instance, derivatization with an N-(4-aminophenyl)piperidine tag has been used to improve the detection of organic acids in mass spectrometry by enhancing their ionization. rowan.edunsf.govresearchgate.net This demonstrates how functionalization can be used not only to modulate biological activity but also to improve analytical characteristics.

Scaffold hybridization involves combining distinct structural motifs from different pharmacologically active compounds to create a new hybrid molecule with potentially enhanced or novel biological activities. nih.govunicam.it This strategy aims to target multiple biological receptors or to improve the pharmacokinetic profile of a lead compound.

In the context of related structures, a scaffold hybridization strategy was employed to discover dopamine (B1211576) D₃ receptor-selective ligands by linking an N-(2,3-dichlorophenyl)piperazine nucleus (the primary pharmacophore) to other scaffolds like 1,4-benzodioxane via a butyl chain. nih.govunicam.it Although this example uses a piperazine core, the principle is directly applicable to the 2-(2-chlorophenyl)piperidine scaffold. The piperidine moiety could serve as a key structural element, and by attaching it to other pharmacophores, novel dual-targeting agents could be developed. nih.govacs.org The piperazine scaffold itself is recognized as a biologically important framework, and its derivatives have shown a wide range of activities, including antimicrobial and antiproliferative effects. researchgate.net

Table 3: Examples of Derivatization and Hybridization Strategies
StrategyModification SitePurposeResulting Compound Class
N-AlkylationPiperidine NitrogenIntroduce new functional groups, modulate activityN-substituted piperidines
N-AcylationPiperidine NitrogenCreate amide derivatives, alter propertiesN-acylpiperidines
Scaffold HybridizationPiperidine Nitrogen or Phenyl RingCombine pharmacophores for dual activityHybrid molecules (e.g., Piperidine-Benzodioxane)

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out the intricate arrangement of protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the piperidine ring and the chlorophenyl group. The protons on the piperidine ring typically appear in the upfield region, generally between 1.5 and 3.5 ppm. The proton attached to the carbon bearing the chlorophenyl group (C2-H) is expected to show a characteristic downfield shift due to the influence of the aromatic ring and the adjacent nitrogen atom. The aromatic protons of the 2-chlorophenyl group would resonate in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns providing information about their relative positions on the benzene ring. The presence of the hydrochloride salt would lead to a broad signal for the N-H proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. The piperidine ring carbons are expected to resonate in the aliphatic region of the spectrum. The carbon atom at the junction with the chlorophenyl group (C2) would be shifted downfield compared to the other piperidine carbons. The carbons of the 2-chlorophenyl group will appear in the aromatic region (typically 120-150 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperidine Ring Protons (CH₂)1.5 - 2.525 - 50
Piperidine Ring Proton (C2-H)3.0 - 4.050 - 65
Aromatic Protons (Ar-H)7.0 - 7.5125 - 145
N-H ProtonVariable (broad)-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of the piperidine ring, the aromatic ring, and the N-H bond of the hydrochloride salt.

Key expected absorption bands include:

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (R₃N⁺-H).

C-H stretching (aliphatic): Absorption bands in the range of 2850-3000 cm⁻¹ correspond to the C-H bonds of the piperidine ring.

C-H stretching (aromatic): Weaker bands above 3000 cm⁻¹ are indicative of the C-H bonds on the chlorophenyl ring.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.

C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ range.

C-Cl stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the carbon-chlorine bond.

Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Ammonium (N⁺-H)Stretching2400 - 3200 (broad)
Aliphatic C-HStretching2850 - 3000
Aromatic C-HStretching> 3000
Aromatic C=CStretching1450 - 1600
C-NStretching1000 - 1250
C-ClStretching600 - 800

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would typically be obtained for the free base, 2-(2-Chlorophenyl)piperidine, after the loss of HCl.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the free base. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom, with an M+2 peak approximately one-third the intensity of the M⁺ peak.

The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for piperidine derivatives involve the cleavage of the piperidine ring. Key fragments would likely arise from the loss of the chlorophenyl group or fragmentation of the piperidine ring itself, leading to characteristic daughter ions.

Expected Mass Spectrometry Data for 2-(2-Chlorophenyl)piperidine (Free Base)
Ionm/z (mass-to-charge ratio)Description
[M]⁺195/197Molecular ion peak (containing ³⁵Cl/³⁷Cl)
[M - Cl]⁺160Loss of a chlorine atom
[C₆H₄Cl]⁺111/113Chlorophenyl cation
[C₅H₁₀N]⁺84Fragment from piperidine ring cleavage

Chromatographic Techniques

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are vital for assessing the purity of this compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of such compounds. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. Detection is typically achieved using a UV detector, monitoring at a wavelength where the chlorophenyl group absorbs. The retention time of the compound under specific chromatographic conditions serves as a key identifier.

Gas Chromatography (GC): GC analysis is typically performed on the more volatile free base. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The temperature program would be optimized to ensure good separation from any potential impurities. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the components of a mixture.

The combination of these advanced spectroscopic and chromatographic techniques provides a comprehensive and unambiguous characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.

Structure Activity Relationship Sar Studies of 2 2 Chlorophenyl Piperidine Hydrochloride Analogues

Elucidation of Key Structural Features Governing Biological Activity

The core structure of 2-(2-Chlorophenyl)piperidine (B2825219) consists of a piperidine (B6355638) ring attached to a 2-chlorophenyl group. The fundamental pharmacophore for the biological activity of this class of compounds generally involves a central amine site, which is protonated at physiological pH, and a hydrophobic aromatic domain. This arrangement allows for critical interactions with receptor binding pockets.

Key structural features that govern the biological activity include:

The Piperidine Ring: This basic nitrogenous ring is a crucial element. Its protonated form can engage in ionic interactions or hydrogen bonding within the receptor's binding site. The conformational flexibility of the piperidine ring also plays a role in achieving an optimal binding orientation.

The Aryl Group (2-Chlorophenyl): The phenyl ring provides a necessary hydrophobic component that interacts with hydrophobic pockets in the target receptor. The position and nature of the substituent on this ring are paramount for modulating affinity and selectivity.

The Linkage between the Rings: The direct connection between the phenyl and piperidine rings at the 2-position creates a specific spatial relationship that dictates how the molecule fits into its binding site. This linkage also establishes a chiral center, leading to stereoisomers with potentially different pharmacological profiles.

Pharmacophore models for related compounds, such as those targeting sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors, often highlight a central amine flanked by hydrophobic domains, reinforcing the importance of these core features. nih.gov

Impact of Substitution Patterns on Receptor Affinity and Functional Efficacy

Modifying the substitution patterns on both the phenyl and piperidine rings has a profound impact on the affinity and efficacy of these analogues. Research on various arylpiperidines and related structures has provided clear insights into these effects.

Phenyl Ring Substitutions: The position and electronic nature of substituents on the phenyl ring can drastically alter receptor affinity. For instance, in studies of related NMDA receptor antagonists, moving a substituent from the para- to the meta-position on the phenyl ring can significantly change binding affinity. nih.gov The presence of a chlorine atom at the ortho-position, as in 2-(2-Chlorophenyl)piperidine, is a defining feature. Altering this substitution, for example, by changing the halogen or its position, would be expected to modulate activity. Studies on 1-(1-phenylcyclohexyl)amine derivatives show that adding a 4-methoxy (4-OMe) group can increase affinity for the NMDA receptor significantly. nih.govkoreascience.kr

Piperidine Ring Substitutions: Substitutions on the piperidine ring can influence both potency and selectivity. For example, adding a methyl group to the piperidine ring can introduce new stereochemical considerations that affect binding. researchgate.net In a series of 4-benzylpiperidine (B145979) carboxamides, modifications to the piperidine moiety were critical in shifting selectivity between the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov Specifically, the presence of a diphenyl acetyl substitution was highly correlated with dopamine reuptake inhibition. nih.gov This demonstrates that even distant modifications to the core structure can have significant functional consequences.

The following table summarizes the effects of substitutions on related arylpiperidine and arylcyclohexylamine compounds, illustrating the principles that apply to 2-(2-Chlorophenyl)piperidine analogues.

Compound SeriesModificationEffect on Receptor Affinity/ActivityReceptor TargetReference
1-(1-Phenylcyclohexyl)aminesChange R1 from NH2 to NHCH2CH33-fold decrease in affinityNMDA Receptor koreascience.kr
1-(1-Phenylcyclohexyl)aminesChange R2 from H to 4-OMe~70-fold increase in affinityNMDA Receptor nih.gov
4-Benzylpiperidine CarboxamidesDiphenyl acetyl substitutionHigher inhibition of DATDopamine Transporter (DAT) nih.gov
4-Benzylpiperidine CarboxamidesBiphenyl substitutionStronger inhibition of SERT and NETSERT / NET nih.gov
2-Naphthoic Acid DerivativesAddition of 3-hydroxy groupIncreased inhibitory activityGluN1/GluN2C and GluN1/GluN2D nih.gov

Conformational Analysis and Stereochemical Influences on Pharmacological Profiles

The presence of a chiral center at the 2-position of the piperidine ring means that 2-(2-Chlorophenyl)piperidine exists as two enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. nih.gov This is because biological targets like receptors and enzymes are themselves chiral, leading to stereoselective interactions. nih.govresearchgate.net

The relative orientation of the 2-chlorophenyl group with respect to the piperidine ring is critical for proper alignment within the receptor binding site. Conformational analysis helps to determine the most stable three-dimensional shapes (conformations) of the molecule. For piperidine derivatives, the ring typically adopts a chair conformation. The substituent at the 2-position can be in either an axial or equatorial position, and the equilibrium between these conformers can influence biological activity.

Studies on conformationally restricted analogues of related compounds have demonstrated that locking the molecule into a specific "bioactive conformation" can lead to a significant increase in potency. researchgate.net For example, using a cyclopropane (B1198618) ring to restrict the conformation of NMDA receptor antagonists resulted in analogues with up to 30-fold stronger activity. researchgate.net This suggests that the specific spatial arrangement of the phenyl and amino groups is a key determinant of pharmacological effect. The differential activity between stereoisomers highlights the importance of a precise three-dimensional fit for high-affinity binding. acs.org

Rational Design Principles for Optimized Derivatives

The insights gained from SAR, conformational analysis, and stereochemical studies provide a foundation for the rational design of new analogues with optimized properties. The goal is often to enhance potency for a specific target, improve selectivity over other receptors, or modify the functional activity (e.g., antagonist vs. agonist).

Key principles for the rational design of 2-(2-Chlorophenyl)piperidine derivatives include:

Bioisosteric Replacement: Replacing the chlorine atom with other groups of similar size and electronic properties (e.g., CF3, CH3) to fine-tune hydrophobic and electronic interactions.

Conformational Restriction: Introducing structural constraints, such as additional rings or bulky groups, to lock the molecule in its most active conformation, thereby increasing affinity and potentially selectivity. researchgate.net

Stereoselective Synthesis: Developing synthetic methods to produce single enantiomers, allowing for the evaluation of their individual pharmacological profiles and the selection of the more potent and selective isomer. mdpi.com

Scaffold Hopping: Replacing the piperidine core with other cyclic amines (e.g., piperazine (B1678402), tropane) to explore new interaction patterns with the receptor and potentially alter selectivity. nih.govnih.gov For instance, replacing a piperazine ring with a piperidine ring has been shown to significantly affect affinity at the σ1R while maintaining affinity for the H3R. acs.org

By systematically applying these principles, researchers can navigate the chemical space around the 2-(2-Chlorophenyl)piperidine scaffold to develop novel compounds with tailored pharmacological profiles for specific therapeutic applications. mdpi.commdpi.com

Pharmacological Investigations of 2 2 Chlorophenyl Piperidine Hydrochloride

In Vitro Pharmacological Profiling

Receptor Binding and Ligand Affinity Studies

Central Nervous System (CNS) Receptor Interactions

A thorough search did not yield specific binding affinity data (such as Kᵢ or IC₅₀ values) for the interaction of 2-(2-Chlorophenyl)piperidine (B2825219) hydrochloride with the following CNS receptors:

Histamine (B1213489) H₃

Cannabinoid CB₁

Serotonin (B10506) 5-HT₁A, 5-HT₂A, or 5-HT₂C

Dopamine (B1211576) D₂ or D₃

N-Methyl-D-Aspartate (NMDA)

Although related compounds like phencyclidine (PCP) and ketamine are well-documented N-Methyl-D-Aspartate (NMDA) receptor channel blockers, specific binding studies for 2-(2-Chlorophenyl)piperidine hydrochloride are not present in the search results. Similarly, while various piperidine (B6355638) derivatives have been investigated for activity at histamine and serotonin receptors, data for this particular compound is absent.

Other Receptor System Engagements and Off-Target Binding Profiling

No broad off-target binding profiles or data on its engagement with other receptor systems were found in the reviewed literature. Studies on related molecules sometimes include selectivity data against other receptors, like histamine H₁, H₂, H₄, or sigma receptors, but this information is not available for this compound.

Enzyme Inhibition and Activation Assays

Neurotransmitter-Metabolizing Enzymes

There is no available data on the inhibitory or activating effects of this compound on the following enzymes:

Acetylcholinesterase (AChE): While the piperidine scaffold is a component of some known acetylcholinesterase inhibitors like donepezil, and new derivatives are often tested for this activity, no such tests have been published for this compound.

Fatty Acid Amide Hydrolase (FAAH): The literature discusses various piperidine and piperazine (B1678402) compounds as potential FAAH inhibitors. However, specific IC₅₀ or percentage inhibition values for this compound are not documented.

Enzymes Involved in Inflammatory Pathways

No specific research findings or data tables could be located concerning the interaction of this compound with the following enzymes:

Soluble Epoxide Hydrolase (sEH): Although piperidine-containing molecules have been investigated as sEH inhibitors, no data exists for the specified compound.

Carbonic Anhydrase: This class of enzymes is typically inhibited by sulfonamides, a chemical class to which this compound does not belong. No inhibitory data was found.

Nod-like Receptor Protein 3 (NLRP3): The literature on NLRP3 inflammasome inhibitors does not mention or provide data for this compound.

Due to the absence of specific research data, creating the requested detailed article with data tables is not possible at this time.

Antimicrobial Target Enzymes (e.g., Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS), N-Acylphosphatidylethanolamine Phospholipase D)

Direct evidence detailing the interaction of this compound with the specific antimicrobial target enzymes Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) and N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is limited in current scientific literature. However, the relevance of these enzymes as therapeutic targets and the activity of the broader piperidine class provide a basis for potential investigation.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. nih.govmdpi.com This process is essential for the synthesis of nucleotides and certain amino acids, which are required for DNA replication and cellular proliferation. nih.govnih.gov TS is another key enzyme in this pathway, catalyzing the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA biosynthesis. nih.govnih.gov Inhibition of either DHFR or TS can disrupt DNA synthesis, leading to cell death, which makes them critical targets for anticancer and antimicrobial therapies. nih.govwikipedia.orgwikipedia.org

While direct inhibition by this compound is not documented, compounds featuring a piperidine structure have been considered potential DHFR inhibitors. nih.govresearchgate.net Furthermore, research into a related compound, 2-(4-Chlorophenyl)piperidine (B3383027), noted investigations into its potential for DHFR inhibition as part of its anticancer applications. This suggests that the chlorophenyl-piperidine scaffold may have the potential to interact with this enzyme target.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is a membrane enzyme that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce bioactive N-acylethanolamines (NAEs). nih.govwikipedia.orguniprot.orguniprot.org NAEs are a class of lipid signaling molecules that includes the anti-inflammatory lipid N-palmitoyl ethanolamine (B43304) (PEA) and the endocannabinoid anandamide. nih.gov By generating these signaling lipids, NAPE-PLD plays a role in various physiological processes, and its inhibition is a subject of research for modulating these pathways. nih.govximbio.com The enzyme may also be involved in regulating neuron survival. uniprot.orguniprot.org There are currently no available studies linking this compound to NAPE-PLD activity.

Cellular and Molecular Mechanism of Action Studies

Although specific signaling studies on this compound are not widely reported, research on related piperidine derivatives indicates that this class of compounds can modulate key intracellular signaling pathways, particularly in the central nervous system.

Piperidine derivatives have been identified as antagonists of histamine H3 and sigma-1 (σ1) receptors. nih.govacs.org The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of various neurotransmitters, including histamine, acetylcholine (B1216132), dopamine, and serotonin. nih.gov By acting as antagonists or inverse agonists at this receptor, piperidine compounds can influence these neurotransmitter systems, which is a potential mechanism for treating a range of neurological and psychiatric disorders. nih.gov

Furthermore, the piperidine alkaloid, piperine (B192125), has been shown to exert anticonvulsant effects through the inhibition of voltage-gated Na+ channels. nih.gov This direct modulation of ion channel activity represents another significant mechanism of altering intracellular signaling and neuronal excitability. nih.gov The ability of the broader class of chlorophenyl-piperidine compounds to interact with various biological targets suggests they can modulate cellular signaling pathways, though the precise mechanisms for the 2-chloro isomer require further elucidation.

The neuroprotective and anti-inflammatory potential of the chlorophenyl-piperidine class of compounds is an area of active research. Derivatives are being explored for their utility in treating neurological disorders. chemimpex.com

Studies on the related compound piperine demonstrate that it can exert neuroprotective effects in a mouse model of Parkinson's disease. nih.gov Its mechanism involves providing protection to dopaminergic neurons through a combination of antioxidant, anti-apoptotic, and anti-inflammatory actions. nih.gov Specifically, piperine treatment was found to reduce the activation of microglia and decrease the expression of the pro-inflammatory cytokine IL-1β. nih.gov

In other research, novel cinnamamide-piperidine derivatives were synthesized and tested for neuroprotective activity in cellular models. researchgate.net These compounds showed the ability to protect SH-SY5Y cells from glutamate-induced neurotoxicity. researchgate.net Additionally, the 2-(4-Chlorophenyl)piperidine analogue has been noted for its anti-inflammatory properties, which are believed to be mediated by the blockade of histamine receptors.

Derivatives of chlorophenyl-piperidine have demonstrated notable cytotoxicity and antiproliferative effects against a variety of cancer cell lines. In one comparative analysis, piperidine derivatives containing a chlorophenyl group showed greater cytotoxicity against cancer cells than their non-substituted counterparts. Studies have reported significant cytotoxic effects of a 2-(4-chlorophenyl)piperidine derivative on pancreatic cancer cell lines, including Panc-1 and MIA PaCa-2, where cell viability was reduced by up to 70% at higher concentrations. Efficacy has also been noted against M-HeLa and MCF-7 cancer cell lines.

A detailed investigation into a series of related 3,5-bis(benzylidene)-4-piperidones revealed highly selective toxicity toward tumor cells. nih.gov These compounds were significantly more toxic to human oral squamous carcinoma cell lines (Ca9-22, HSC-2, HSC-4) and other cancer cells than to non-malignant normal human cells, including human gingival fibroblast (HGF), human periodontal ligament fibroblast (HPLF), and human pulp cells (HPC). nih.gov The tumor-selectivity of some of these compounds exceeded that of the established chemotherapy drug doxorubicin. nih.gov The mechanism of action appeared to involve the inhibition of mitosis and a slight activation of caspase-3. nih.gov

Table 1: Cytotoxicity of 3,5-bis(arylmethylene)-4-piperidone Derivatives in Human Cell Lines

CompoundAryl GroupCC50 (µM) vs. Ca9-22 (Oral Cancer)CC50 (µM) vs. HGF (Normal Fibroblast)Tumor-Specificity Index (SI)
2e2-Chlorophenyl2.1>400>190.5
2r3-Bromophenyl3.5>400>114.3
2k4-Methylphenyl5.715427.0
2m4-Methoxyphenyl12.5>400>32.0
2o4-Trifluoromethylphenyl4.514432.0
Doxorubicin-2.313.15.7

Data sourced from a study on 3,5-bis(benzylidene)-4-piperidones, which are structurally related to the subject of this article. nih.gov The Tumor-Specificity Index (SI) is calculated as CC50 (Normal Cells) / CC50 (Cancer Cells).

In Vivo Preclinical Efficacy and Pharmacodynamics

While in vivo preclinical studies focusing specifically on this compound are not prominently documented, research on structurally similar compounds provides significant insight into its potential pharmacodynamic effects in models of neurological and neurodegenerative disorders. These studies highlight potential analgesic, anticonvulsant, and neuroprotective activities.

A series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivatives, which share the 2-chlorophenyl moiety, demonstrated significant anticonvulsant and antinociceptive activity in mouse models. mdpi.com These compounds were effective in the maximal electroshock (MES) and 6 Hz psychomotor seizure tests, which are models for generalized tonic-clonic and treatment-resistant partial seizures, respectively. mdpi.com The same compounds also showed analgesic effects in the formalin test, suggesting a potential role in managing inflammatory and neuropathic pain. mdpi.com

In a different study, derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine were shown to have significant analgesic activity in the rat tail flick test, a model of acute thermal pain. nih.gov Furthermore, the natural piperidine alkaloid piperine has been evaluated in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease. nih.gov Treatment with piperine attenuated motor coordination deficits and cognitive impairment, and prevented the loss of tyrosine hydroxylase-positive neurons in the substantia nigra, indicating a potent neuroprotective effect in vivo. nih.gov

Table 2: Summary of In Vivo Efficacy of Related Piperidine Derivatives in Neurological Models

Compound ClassAnimal ModelDisorder ModeledObserved EffectReference
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivativeMouseEpilepsy (MES & 6 Hz tests)Anticonvulsant activity mdpi.com
3-(2-Chlorophenyl)-pyrrolidine-2,5-dione derivativeMousePain (Formalin test)Antinociceptive/Analgesic activity mdpi.com
4-(4'-Chlorophenyl)-4-hydroxypiperidine derivativeRatPain (Tail flick test)Analgesic activity nih.gov
PiperineMouseParkinson's Disease (MPTP model)Neuroprotection, improved motor and cognitive function nih.gov

Models of Neurological and Neurodegenerative Disorders

Cognitive Enhancement and Memory Modulatory Effects
Antipsychotic and Dissociative-like Behavioral Effects

The piperidine moiety is a common feature in many antipsychotic drugs. nih.gov These compounds often exert their effects by antagonizing dopamine D2 and serotonin 5-HT2A receptors in the brain. The substitution pattern on the piperidine and any attached aromatic rings plays a crucial role in receptor affinity and selectivity, which in turn determines the therapeutic profile and side effects. Several piperidine derivatives have been synthesized and evaluated for their antipsychotic potential, showing promising activity against various dopamine and serotonin receptors. nih.gov

The potential for dissociative-like behavioral effects is often associated with antagonism of the N-methyl-D-aspartate (NMDA) receptor. While there is no direct evidence linking this compound to dissociative effects, the general anesthetic and dissociative agent phencyclidine (PCP) is a well-known piperidine derivative. The specific stereochemistry and substitution of the 2-(2-chlorophenyl)piperidine structure would determine its potential interaction with the NMDA receptor and any subsequent dissociative-like behavioral outcomes.

Nociceptive and Neuropathic Pain Alleviation

Piperidine derivatives have been a subject of interest in the development of new analgesic agents for both nociceptive and neuropathic pain. nih.gov The mechanisms by which these compounds may alleviate pain are diverse and can include interactions with opioid receptors, ion channels, and various neurotransmitter systems involved in pain signaling.

Some piperidine derivatives have been found to exhibit analgesic properties, and their ability to block the effects of prostaglandins (B1171923) through the inhibition of downstream signaling pathways has been investigated. nih.gov Research into related compounds, such as certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, has shown antinociceptive activity in models of tonic pain, suggesting a potential for this chemical class in pain management. mdpi.com The analgesic activity in the later phase of the formalin test for these related compounds suggests a possible anti-inflammatory component to their mechanism of action, which could be beneficial in the treatment of neuropathic pain. mdpi.com

Central Antitussive Activity

The potential central antitussive (cough-suppressing) activity of this compound has not been specifically reported. However, the piperidine nucleus is present in several centrally acting antitussive agents. For example, dextromethorphan, a common over-the-counter cough suppressant, contains a morphinan (B1239233) skeleton which includes a piperidine ring. Its mechanism of action is complex, involving antagonism of NMDA receptors and interaction with sigma-1 receptors in the cough center of the brain. nih.gov Other piperazine derivatives, which share a six-membered heterocyclic amine structure with piperidine, have also demonstrated antitussive properties. nih.gov The structural characteristics of this compound would determine its ability to interact with the relevant central pathways to produce an antitussive effect.

Anti-inflammatory and Immunomodulatory Models

The piperidine scaffold is present in a number of compounds that have demonstrated anti-inflammatory and immunomodulatory activities. ijnrd.org For instance, N-acyl-N-phenyl ureas of substituted piperidines have been synthesized and shown to possess anti-inflammatory properties comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in animal models. nih.gov

Furthermore, piperidine-substituted triazine derivatives have been investigated as potential anti-inflammatory agents, with some compounds showing promising inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. jocpr.comresearchgate.net The anti-inflammatory effects of these and other piperidine derivatives suggest that this chemical class can interfere with inflammatory pathways, although the precise mechanisms are likely varied and dependent on the specific molecular structure.

Antimicrobial, Antibacterial, Antifungal, and Antiparasitic Efficacy in Infection Models

The piperidine ring is a key component of many compounds exhibiting a wide range of antimicrobial activities. ijnrd.org

Antibacterial Activity: Several studies have demonstrated the antibacterial efficacy of piperidine derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comacademicjournals.org For example, certain piperidine derivatives have shown activity against Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com The presence and position of substituents on the piperidine and any associated aromatic rings can significantly influence the antibacterial spectrum and potency.

Antifungal Activity: Piperidine derivatives have also been investigated for their antifungal properties. academicjournals.orgresearchgate.net Studies have shown that some of these compounds exhibit inhibitory activity against various fungal species, including Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net However, the efficacy can be highly variable, with some derivatives showing no activity against certain fungal strains. academicjournals.orgresearchgate.net For instance, one study found that while some piperidine derivatives inhibited the growth of several fungal species, they were inactive against Fusarium verticilliodes, Candida utilis, and Penicillium digitatum. academicjournals.orgresearchgate.net

Antiparasitic Efficacy: The piperidine moiety is found in some compounds with antiparasitic activity. academicjournals.org For example, piperidine derivatives have been explored for their potential in treating malaria, caused by the parasite Plasmodium falciparum. nih.gov The structural features of these compounds are crucial for their activity and selectivity against the parasite.

Microorganism Compound Class Observed Efficacy
Staphylococcus aureusPiperidine derivativesModerate to excellent antibacterial activity observed in some studies. biointerfaceresearch.com
Escherichia coliPiperidine derivativesActive against this Gram-negative bacterium in some reported cases. biointerfaceresearch.com
Candida albicansPiperidine derivativesVarying degrees of antifungal inhibition have been reported. academicjournals.orgresearchgate.net
Plasmodium falciparum1,4-Disubstituted piperidine derivativesSome compounds have shown strong activity against chloroquine-resistant strains. nih.gov

Behavioral and Physiological Assessments (e.g., Locomotor Activity, Wakefulness, Prepulse Inhibition)

A notable analogue, the histamine H3 receptor inverse agonist BF2.649 (1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride), has demonstrated significant effects on sleep-wake cycles. In feline models, BF2.649 has been shown to markedly enhance wakefulness, consequently reducing time spent in both non-REM and REM sleep states. researchgate.netnih.gov This effect is also associated with an increase in fast cortical rhythms on electroencephalogram (EEG) recordings, which is indicative of improved vigilance. researchgate.netnih.gov

Table 1: Effects of a Structurally Related Compound (BF2.649) on Wakefulness in Cats

Compound Animal Model Primary Effect on Wakefulness Effect on Sleep States EEG Changes Citation
BF2.649CatsMarkedly enhancedDecrease in NREM and REM sleepEnhanced fast cortical rhythms researchgate.net, nih.gov

It is important to note that this data pertains to a structurally related compound and not directly to this compound.

Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent stronger stimulus, serving as a measure of sensorimotor gating. Deficits in PPI are associated with certain neuropsychiatric disorders. While the direct impact of this compound on PPI has not been documented, this remains a critical area for future investigation to fully characterize its pharmacological profile.

Modulation of Specific Biomarkers in Biological Systems (e.g., Tele-methylhistamine, Dopamine, Acetylcholine Levels)

The neurochemical effects of chlorophenyl-piperidine derivatives have been a subject of significant research, with studies on related compounds suggesting a potential for this compound to modulate key neurotransmitter systems.

Research on the histamine H3 receptor inverse agonist BF2.649 has shown that it can dose-dependently increase the levels of tele-methylhistamine (t-MH) in the mouse brain. researchgate.netnih.gov Tele-methylhistamine is a primary metabolite of histamine, and its increased levels are considered an index of enhanced histaminergic neuron activity. researchgate.netnih.gov

Furthermore, in rat studies, BF2.649 has been observed to increase the levels of dopamine and acetylcholine in the prefrontal cortex. researchgate.netnih.gov The modulation of these neurotransmitters is significant, as they play crucial roles in cognition, arousal, and motor control.

Table 2: Effects of a Structurally Related Compound (BF2.649) on Neurotransmitter and Metabolite Levels

Compound Biomarker Animal Model Effect Brain Region Citation
BF2.649tele-methylhistamineMouseDose-dependent increaseWhole Brain researchgate.net, nih.gov
BF2.649DopamineRatEnhanced levelsPrefrontal Cortex researchgate.net, nih.gov
BF2.649AcetylcholineRatEnhanced levelsPrefrontal Cortex researchgate.net, nih.gov

This data is based on studies of a structurally related compound, and similar investigations on this compound are required for direct confirmation.

Computational Approaches in 2 2 Chlorophenyl Piperidine Hydrochloride Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-(2-Chlorophenyl)piperidine (B2825219) hydrochloride, might interact with a biological target.

Molecular docking studies have been instrumental in elucidating the binding modes of piperidine (B6355638) derivatives within the active sites of various receptors and enzymes. For instance, in studies of piperidine-based compounds targeting the sigma-1 receptor (S1R), docking analyses have identified key interactions. These often involve a bidentate salt bridge between the protonated piperidine nitrogen and the carboxylate groups of specific amino acid residues like Glu172 and Asp126. nih.gov Furthermore, a π-cation interaction between the ionized nitrogen of the piperidine ring and a phenylalanine residue (Phe107) can also stabilize the ligand-receptor complex. nih.gov

In the context of other targets, such as the dopamine (B1211576) D2 receptor, molecular modeling has been used to predict the possible binding modes of N-functionalized piperidine derivatives. tandfonline.comresearchgate.net Similarly, for piperidine analogs designed as inhibitors of interleukin-1β (IL-1β) and nuclear factor-kappa B (NF-κB), docking studies have pinpointed the specific amino acids within the binding microenvironment. mdpi.com For example, cation-π interactions with protonated amine groups of lysine (B10760008) residues have been observed. mdpi.com

The binding energy scores from these docking simulations provide an estimate of the affinity of the compound for the target. For example, in a study of piperine-inspired molecules, binding energies for various analogues at the IL-1β binding site ranged from -6.04 to -7.22 kcal/mol. mdpi.com Such data is crucial for structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity. nih.govnih.gov

Table 1: Examples of Key Residue Interactions in Docking Studies of Piperidine Derivatives

Target Protein Interacting Residues Type of Interaction Reference
Sigma-1 Receptor (S1R) Glu172, Asp126 Salt Bridge nih.gov
Sigma-1 Receptor (S1R) Phe107 π-cation nih.gov
Interleukin-1β (IL-1β) Lys77 Cation-π mdpi.com
Dopamine D2 Receptor Not specified General Binding tandfonline.comresearchgate.net
Anaplastic Lymphoma Kinase (ALK) Not specified General Binding researchgate.net

In silico screening, often utilizing molecular docking, allows for the rapid evaluation of a compound against a vast library of biological targets. This approach can identify potential new therapeutic applications for existing molecules. For a compound like 2-(2-Chlorophenyl)piperidine hydrochloride, this process would involve docking it into the crystal structures of numerous proteins to predict potential binding affinities.

This methodology has been successfully applied to piperidine and piperazine-based compound libraries to discover novel ligands for targets like the sigma receptors. nih.gov By screening an in-house collection, researchers were able to identify potent sigma-1 receptor agonists. nih.gov This highlights how computational screening can uncover previously unknown biological activities for a given chemical scaffold. The process typically involves validating the docking protocol with known ligands and then applying it to the compound of interest against a panel of potential targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and experimentally determined activity.

Several QSAR studies have been conducted on piperidine derivatives to predict their activity in various biological assays. For example, 2D and 3D-QSAR models have been developed for piperidine and piperazine (B1678402) derivatives as acetylcholinesterase inhibitors, with a 3D-QSAR model (CoMFA) showing a high correlation coefficient (r²) of 0.947 for the training set. benthamdirect.com In another study, QSAR models were created to predict the toxicity of piperidine derivatives against Aedes aegypti, achieving determination coefficients (r²) greater than 0.85 on the training sets. nih.gov

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. tandfonline.comnih.gov The development of robust QSAR models involves careful selection of descriptors, model building using techniques like multiple linear regression (MLR), and rigorous internal and external validation. nih.govtandfonline.comnih.gov

Table 2: Examples of QSAR Models for Piperidine Derivatives

Predicted Activity Model Type Statistical Metric (r²) Reference
Acetylcholinesterase Inhibition 3D-QSAR (CoMFA) 0.947 (training set) benthamdirect.com
Toxicity against Aedes aegypti OLS-MLR >0.85 (training set) nih.gov
Akt1 Inhibitory Activity GA-MLR 0.742-0.832 tandfonline.comnih.gov
ALK Inhibition CoMFA 0.998 researchgate.net

In Silico Pharmacokinetic and Toxicokinetic Predictions (ADME/Tox)

The absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of a drug candidate are critical for its success. In silico tools can predict these properties early in the drug discovery process, helping to identify compounds with favorable pharmacokinetic profiles and avoid those likely to fail due to poor ADME or toxicity. nih.gov

For piperidine-based compounds, computational tools like SwissADME, pkCSM, and admetSAR are used to predict a range of parameters. researchgate.net These include gastrointestinal absorption, blood-brain barrier permeability, interactions with cytochrome P450 enzymes (which are key for metabolism), and various toxicity endpoints such as mutagenicity and hepatotoxicity. nih.govresearchgate.net

Studies on piperidine and its derivatives have shown that the majority of these compounds can demonstrate favorable physicochemical properties and comply with established drug-likeness rules like Lipinski's rule of five. researchgate.net For instance, in silico ADMET studies on bis-piperidine derivatives have been used to predict their toxicity profiles, identifying compounds with negligible mutagenicity, teratogenicity, and irritation potential. sphinxsai.com

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a molecule or a molecular complex over time. This technique is used to study the conformational flexibility of ligands, the stability of ligand-receptor complexes, and the influence of solvent on molecular behavior. researchgate.net

For piperidine derivatives, MD simulations have been employed to investigate their structural and electronic properties. researchgate.net These simulations, often run for nanoseconds, can reveal key conformational behaviors and interactions, such as hydrogen bonding and solvent-accessible surface area, within a biological environment. researchgate.net In the context of ligand-receptor interactions, MD simulations can confirm the stability of binding modes predicted by molecular docking and identify the crucial amino acid residues that maintain the interaction over time. nih.gov The piperidine ring itself prefers a chair conformation. wikipedia.org MD simulations can explore the stability of different conformers (axial vs. equatorial) of substituted piperidines within a protein's binding site.

Metabolism, Pharmacokinetics Pk , and Pharmacodynamics Pd of 2 2 Chlorophenyl Piperidine Hydrochloride

Absorption, Distribution, and Excretion (ADE) Studies

Absorption: Following oral administration, compounds structurally similar to 2-(2-chlorophenyl)piperidine (B2825219) hydrochloride are generally well absorbed. For instance, a study on CP-945,598, a complex molecule containing both a 2-chlorophenyl and a piperidine (B6355638) moiety, showed slow absorption with a time to maximum plasma concentration (Tmax) of 6 hours in human subjects. nih.gov This suggests that 2-(2-chlorophenyl)piperidine hydrochloride may also exhibit a delayed Tmax.

Distribution: The distribution of piperidine derivatives is typically wide. After absorption, these compounds distribute into various tissues. The extent of distribution is influenced by factors such as lipophilicity and plasma protein binding. For o-chloropyridine, a related chemical, the liver and kidney were found to have the highest tissue-to-blood ratios, indicating significant distribution to these organs. nih.gov

Excretion: Excretion occurs through both renal (urine) and fecal routes. For many extensively metabolized drugs, the majority of the dose is excreted as metabolites rather than the unchanged parent drug. In a study of a 2-chlorophenyl piperidine derivative, less than 2% of the dose was recovered as the unchanged drug in urine and feces combined, with the majority of the dose being excreted in the feces. nih.gov This indicates that metabolism is the primary route of elimination. In studies with o-chloropyridine, approximately 35.9% of the dose was recovered in urine and 28.4% in feces over 72 hours. nih.gov

Table 1: Representative ADE Profile Based on an Analogous Compound (CP-945,598)

Parameter Finding Citation
Absorption (Tmax) 6 hours post-oral dose nih.gov
Primary Excretion Route Feces nih.gov
Unchanged Drug in Excreta < 2% of total dose nih.gov

| Total Radioactivity Recovery | ~60% in urine and feces | nih.gov |

Metabolic Pathways and Metabolite Identification of this compound

Metabolism is a key determinant of the duration and intensity of a drug's effect and typically proceeds in two phases: Phase I (functionalization) and Phase II (conjugation).

Oxidative metabolism, primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, is a major Phase I pathway for many drugs. mdpi.com The CYP3A4 isoenzyme is the most abundant in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. mdpi.com

For compounds containing a piperidine ring, oxidation is a common metabolic route. nih.gov Studies on CP-945,598, a complex piperidine derivative, have shown that its oxidative metabolism is primarily catalyzed by CYP3A4 and CYP3A5. nih.gov The primary metabolic pathway involved N-de-ethylation, a reaction that can be energetically favored within the active site of CYP3A4. nih.gov Other potential oxidative reactions for this compound could include hydroxylation on the piperidine ring or the chlorophenyl ring. Research on the antipsychotic thioridazine, which also has a piperidine structure, demonstrated that CYP3A4 is significantly involved in its metabolism, including N-demethylation. nih.govresearchgate.net

Table 2: Key CYP Enzymes in the Metabolism of Piperidine-Containing Compounds

Compound Type Key CYP Enzymes Metabolic Reaction Citation
Piperidine-type Phenothiazine CYP1A2, CYP3A4, CYP2D6 N-demethylation, Sulfoxidation nih.govresearchgate.net
Adamantyl-containing Cannabinoids CYP3A4 Hydroxylation nih.gov

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. uomus.edu.iqyoutube.com Glucuronidation, the attachment of glucuronic acid, is one of the most important and common Phase II reactions. uomus.edu.iqnih.gov This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net

Functional groups such as hydroxyl (-OH), amine (-NH), and carboxyl (-COOH) groups, which can be introduced during Phase I oxidative metabolism, are common substrates for glucuronidation. uomus.edu.iqresearchgate.net Therefore, if this compound undergoes hydroxylation, the resulting hydroxylated metabolites would be prime candidates for subsequent glucuronidation. nih.gov In studies of o-chloropyridine, several glucuronide metabolites were identified in bile, confirming this as a relevant pathway for related structures. nih.gov While glucuronidation is common, other conjugation pathways exist, such as sulfation or ribose conjugation, the latter of which was observed in the metabolism of the analogue CP-945,598. nih.gov

Table 3: Metabolite Profile of an Analogous Compound (CP-945,598)

Metabolite Formation Pathway Relative Plasma Exposure (AUC vs. Parent) Citation
M1 N-de-ethylation 4.7-fold greater nih.gov
M2 Amide Hydrolysis of M1 - nih.gov
M3 N-hydroxylation of M1 - nih.gov
M4 Oxime formation from M3 1.5-fold greater nih.gov
M5 Keto formation from M3 1.1-fold greater nih.gov
M6 Piperidine ring hydroxylation of M1 - nih.gov

| M9 | Ribose conjugation of M1 | - | nih.gov |

Blood-Brain Barrier (BBB) Permeation and Central Nervous System (CNS) Penetration Studies

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). mdpi.comnih.gov For compounds intended to act on the CNS, the ability to permeate the BBB is essential.

Permeation across the BBB can occur via passive diffusion or active transport. nih.gov Physicochemical properties such as lipophilicity, molecular size, and the number of hydrogen bonds are key determinants of passive diffusion. While some compounds readily cross the BBB, others may be actively removed from the brain by efflux transporters, such as P-glycoprotein (P-gp). nih.gov The failure of some drug candidates in vivo has been attributed to their inability to permeate the BBB. nih.gov While no direct studies on the BBB penetration of this compound are available, its potential can be estimated. Its relatively small size and lipophilic character (suggested by a LogP of 3.5764) may favor passive diffusion across the BBB. chemscene.com However, it could also be a substrate for efflux transporters, which would limit its CNS concentration. nih.gov

Microsomal Stability and Metabolic Clearance Assessments

Microsomal stability assays are in vitro studies used early in drug discovery to estimate the metabolic stability of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing high concentrations of drug-metabolizing enzymes like CYPs. nih.gov The results, often expressed as half-life (t½) or intrinsic clearance (CLint), help predict the in vivo hepatic clearance of a drug. researchgate.net

A compound with low microsomal stability (short half-life) is likely to be rapidly metabolized and cleared by the liver in vivo, leading to low bioavailability and a short duration of action. Conversely, a highly stable compound may have very slow clearance. The metabolic stability of piperidine-containing compounds can be significantly influenced by small structural modifications. researchgate.netdndi.org For example, replacing a piperidine ring with a different cyclic structure or adding substituents can alter the metabolic clearance profile. nih.govresearchgate.net While specific data for this compound is not available, such assays would be crucial to determine its metabolic liability and predict its hepatic clearance.

Table 4: Representative Data from a Microsomal Stability Assay

Compound Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg)
Compound A (Low Clearance) 52 14
Compound B (Moderate Clearance) 31 32
Compound C (High Clearance) < 10 > 70

This table presents hypothetical data based on findings for various compounds in microsomal stability assays to illustrate how results are typically reported. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Studies

Comprehensive searches of scientific literature and biomedical databases did not yield specific pharmacokinetic/pharmacodynamic (PK/PD) correlation studies for the compound this compound. PK/PD studies are essential for understanding the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effects (pharmacodynamics). nih.govnih.gov This analysis helps in defining the time course of a drug's action and optimizing dosing regimens. nih.govresearchgate.net

While general principles of PK/PD modeling are well-established for various classes of compounds, including those with a phenylpiperidine scaffold, specific data directly linking the concentration of this compound to a quantifiable biological or clinical effect are not available in the public domain. Phenylpiperidine derivatives are a broad class of compounds with diverse pharmacological activities, and their PK/PD relationships are highly dependent on their specific chemical structures and biological targets. clinpgx.orgpainphysicianjournal.comresearchgate.net For example, the PK/PD of synthetic opioids with a phenylpiperidine structure, such as fentanyl, are well-characterized, but this information cannot be extrapolated to this compound without specific experimental data. painphysicianjournal.comnih.govpainphysicianjournal.com

Similarly, studies on other substituted piperidine or chlorophenyl-containing compounds investigate their unique metabolic pathways and effects, which are not directly transferable. For instance, the metabolism of m-chlorophenylpiperazine is primarily handled by the CYP2D6 enzyme, but this compound features a piperazine (B1678402), not a piperidine ring. nih.gov Another complex molecule containing both a chlorophenyl and a piperidine group, studied as a cannabinoid receptor antagonist, demonstrated extensive metabolism by CYP3A4/3A5, but its intricate structure prevents direct comparison. nih.gov

Without dedicated research on this compound, it is not possible to provide detailed research findings or construct data tables illustrating its specific PK/PD correlation. Such an analysis would require experimental data from preclinical or clinical studies that measure the compound's concentrations in biological fluids (like plasma) and correlate them with specific pharmacodynamic endpoints over time.

Advanced Analytical Methodologies for 2 2 Chlorophenyl Piperidine Hydrochloride

Development and Validation of Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS))

The analysis of 2-(2-Chlorophenyl)piperidine (B2825219) hydrochloride, like other piperidine (B6355638) and piperazine (B1678402) derivatives, predominantly utilizes High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and detection. The development of these methods focuses on achieving high resolution, sensitivity, and specificity.

For HPLC methods, reversed-phase chromatography is the most common approach. A typical setup involves a C18 column, which is a versatile stationary phase suitable for a wide range of drug molecules. unodc.org The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer like sodium hexylammonium phosphate (B84403) or a dilute acid such as phosphoric acid. unodc.orgnih.gov The selection of the mobile phase composition and pH is critical for optimizing the retention and peak shape of the analyte. Method validation is performed according to International Conference on Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible for its intended purpose. medipol.edu.tr

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, making it the preferred technique for complex analyses. nih.gov These methods are particularly valuable for detecting low concentrations of the compound. nih.gov The mass spectrometer is typically a triple quadrupole instrument, which allows for quantitative analysis in the highly specific Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net The development of an LC-MS/MS method involves optimizing the chromatographic separation as well as the mass spectrometric parameters, including the selection of precursor and product ions for the analyte. nih.gov

Quantitative Analysis in Complex Biological Matrices (e.g., Plasma, Urine)

Quantifying 2-(2-Chlorophenyl)piperidine hydrochloride in complex biological matrices such as plasma and urine is crucial for pharmacokinetic studies. LC-MS/MS is the cornerstone for this type of bioanalysis due to its high sensitivity and selectivity, which are necessary to measure the low drug concentrations typically found in these samples and to distinguish the analyte from endogenous matrix components. nih.govsemanticscholar.org

A critical step in bioanalytical methods is sample preparation, which aims to extract the analyte from the matrix and remove interfering substances like proteins and phospholipids. semanticscholar.orgmdpi.com Common techniques include:

Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile is added to the plasma or serum sample to precipitate proteins, which are then removed by centrifugation. nih.govnih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological fluid into an immiscible organic solvent based on its relative solubility. researchgate.net

Solid-Phase Extraction (SPE): SPE uses a solid sorbent material to retain the analyte while the matrix components are washed away. The analyte is then eluted with a small volume of solvent. This method often provides cleaner extracts compared to PPT or LLE. semanticscholar.org

Once the sample is prepared, it is analyzed by a validated LC-MS/MS method. Validation ensures the method's performance characteristics meet the required standards for accuracy, precision, linearity, and sensitivity. For instance, a validated method for a related N-phenylpiperazine derivative in rat plasma demonstrated linearity over a concentration range of 10.0 to 900.0 ng/mL, with a lower limit of quantification (LLOQ) of 10.0 ng/mL. nih.gov The data below illustrates typical validation parameters for a bioanalytical method.

Validation ParameterTypical Acceptance Criteria/ValueReference
Linearity (r²) > 0.99 nih.gov
LLOQ Signal-to-noise ratio > 10 nih.govnih.gov
Accuracy (% Recovery) Within ±15% of the nominal concentration (±20% at LLOQ) researchgate.netjocpr.com
Precision (% RSD) ≤15% (≤20% at LLOQ) for within- and between-day runs researchgate.netjocpr.com
Extraction Recovery Should be consistent, precise, and reproducible. For example, a mean recovery was 95.2 ± 4.5%. researchgate.net

Stereoselective Determination of Enantiomers

The 2-(2-Chlorophenyl)piperidine molecule contains a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, it is often necessary to separate and quantify them. nih.gov High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the most effective and widely used method for this purpose. nih.govresearchgate.net

The development of a stereoselective method involves screening various CSPs to find one that provides adequate separation (resolution) of the enantiomers. Common types of CSPs that have proven effective for separating chiral pharmaceuticals include those based on:

Polysaccharide derivatives: Amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3-chloro-5-methylphenylcarbamate), are highly versatile and widely used. nih.gov

Cyclodextrins: β-cyclodextrin and its derivatives can form inclusion complexes with the enantiomers, leading to differential retention. nih.gov

Pirkle-type phases: These are based on π-acid and π-base principles.

The mobile phase composition is also optimized to achieve the best enantioseparation. researchgate.net Chiral separation can be performed in normal-phase, reversed-phase, or polar-organic modes. nih.gov The choice depends on the specific compound and the CSP used. Once separated, the enantiomers can be quantified using standard detection methods like UV or mass spectrometry. The success of a chiral separation is typically evaluated by the resolution factor (Rs), with a value of at least 1.5 indicating baseline separation. researchgate.net

Impurity Profiling and Degradation Product Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. These impurities can arise from the manufacturing process or from the degradation of the drug substance over time. A stability-indicating analytical method is required to separate the active pharmaceutical ingredient (API) from its degradation products and other impurities. conicet.gov.ar

Forced degradation studies are a key component of this analysis. The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. medipol.edu.trjocpr.com An HPLC or LC-MS method is then developed to resolve the main compound from all these newly formed peaks.

The process typically involves:

Exposing the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, UV light). nih.govresearchgate.net

Developing an HPLC method, often on a C18 column, that separates the parent drug from all degradation products.

Using a photodiode array (PDA) detector to check for peak purity, ensuring that each chromatographic peak is spectrally homogeneous. medipol.edu.tr

Identifying the structure of significant degradation products using LC-MS/MS and, if necessary, isolating them for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. jocpr.comnih.gov

For example, studies on other amine-containing compounds like Brexpiprazole have shown that they can be susceptible to oxidative degradation, leading to the formation of N-oxide impurities. jocpr.com A similar pathway could be relevant for 2-(2-Chlorophenyl)piperidine.

Methodologies for Stability-Indicating Assays

A stability-indicating assay method (SIAM) is a validated quantitative analytical procedure that can detect changes in the concentration of the API in a drug product over time. conicet.gov.ar These methods must be able to separate the intact API from its degradation products, thus providing an accurate measure of the remaining active drug. nih.govresearchgate.net

The development and validation of a SIAM for this compound would follow established guidelines. medipol.edu.trconicet.gov.ar The foundation of a SIAM is the forced degradation study described in the previous section. The analytical method, typically RP-HPLC, must be proven to be specific for the active ingredient in the presence of its degradation products, impurities, and any formulation excipients.

The validation of a SIAM includes the following parameters, as summarized in the table below.

Validation ParameterDescriptionReference
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). medipol.edu.tr
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. medipol.edu.trnih.gov
Accuracy The closeness of test results to the true value, often determined by recovery studies on spiked samples. jocpr.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. jocpr.comnih.gov
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). jocpr.com

The successful development of a robust SIAM is essential for determining the shelf-life and appropriate storage conditions for the drug substance. nih.govresearchgate.net

Potential Therapeutic Applications and Future Research Directions

Current Status and Research Gaps in Therapeutic Development based on 2-(2-Chlorophenyl)piperidine (B2825219) Hydrochloride Scaffold

Research into derivatives of the 2-(2-Chlorophenyl)piperidine scaffold has primarily focused on their potential applications in treating neurological and psychiatric disorders. ontosight.aichemimpex.com The piperidine (B6355638) moiety is a common feature in many CNS-active drugs. arizona.edu The introduction of a 2-chlorophenyl group can significantly influence the pharmacological properties of the resulting molecule, including its affinity for various receptors and enzymes in the brain.

Despite promising initial findings, there are notable gaps in the therapeutic development of compounds based on this scaffold. Much of the existing research is in the preclinical phase, and there is a need for more extensive clinical trials to establish the safety and efficacy of these compounds in humans. Furthermore, the precise mechanisms of action for many of these derivatives are not yet fully understood, which hampers targeted drug design and optimization. A deeper understanding of the structure-activity relationships (SAR) is crucial for developing more potent and selective drug candidates. ontosight.ai

Strategies for Lead Optimization and Preclinical Development Advancement

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a potential drug candidate while minimizing its undesirable effects. ijddd.combiobide.com For the 2-(2-Chlorophenyl)piperidine scaffold, several strategies can be employed to advance lead compounds toward preclinical development.

Key Lead Optimization Strategies:

StrategyDescriptionDesired Outcome
Structural Modification Systematic alteration of the chemical structure, such as modifying substituents on the phenyl ring or the piperidine nitrogen. biobide.comImproved potency, selectivity, and pharmacokinetic profile.
Pharmacokinetic Profiling In-depth study of the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. criver.comEnhanced bioavailability and optimal half-life.
In Vivo Efficacy Studies Evaluation of the therapeutic effects of the compounds in relevant animal models of disease. criver.comDemonstration of proof-of-concept and determination of effective dose ranges.
Toxicity Assessment Comprehensive evaluation of potential adverse effects through in vitro and in vivo toxicology studies. criver.comIdentification of a safe therapeutic window.

By systematically applying these strategies, researchers can refine the properties of lead compounds, increasing their likelihood of success in subsequent preclinical and clinical development. biobide.comcriver.com

Investigation of Multi-Target Directed Ligands Incorporating the 2-(2-Chlorophenyl)piperidine Moiety

Complex diseases such as neurodegenerative disorders often involve multiple pathological pathways. nih.gov This has led to a growing interest in the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.netnih.gov The 2-(2-Chlorophenyl)piperidine moiety is an attractive scaffold for the design of MTDLs due to its ability to be incorporated into larger, more complex molecular architectures.

For instance, researchers have explored the design of MTDLs that combine the 2-(2-chlorophenyl)piperidine core with other pharmacophores to target different aspects of neurodegenerative diseases. researchgate.net An example of this approach is the development of compounds that simultaneously inhibit acetylcholinesterase (AChE) and modulate other relevant targets like sigma-1 receptors. nih.gov This multi-target approach could offer a more effective therapeutic strategy for complex conditions like Alzheimer's disease. nih.govnih.gov

Emerging Applications and Unexplored Biological Activities

While the primary focus of research on 2-(2-Chlorophenyl)piperidine derivatives has been on CNS disorders, there is potential for these compounds to exhibit other biological activities. The piperidine ring is a versatile scaffold found in a wide range of pharmaceuticals with diverse applications, including anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.netijnrd.org

Potential Unexplored Activities:

Anticancer Activity: Piperidine derivatives have shown promise as anticancer agents by targeting various cellular pathways involved in tumor growth and proliferation. nih.gov

Antimicrobial Activity: The piperidine scaffold has been incorporated into compounds with antibacterial and antifungal properties. researchgate.net

Anti-inflammatory Activity: Certain piperidine-containing compounds have demonstrated anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions. ijnrd.org

Further screening and biological evaluation of 2-(2-Chlorophenyl)piperidine derivatives in a broader range of assays could uncover novel therapeutic applications beyond the CNS. ontosight.aiontosight.ai

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(2-Chlorophenyl)piperidine hydrochloride, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chlorophenyl derivatives with piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide (DMF) at 60–80°C) can yield the target compound. Acidic workup with hydrochloric acid facilitates salt formation .
  • Key Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction temperature (60–80°C balances kinetics and side reactions), and stoichiometric ratios (1:1.2 molar ratio of aryl halide to piperidine) are critical. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the piperidine ring structure and chlorophenyl substitution pattern (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine protons at δ 1.5–3.0 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H+^+]+^+ at m/z 230.1) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols should be followed when handling this compound?

  • Hazard Mitigation :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency eye rinsing with saline for 15 minutes is advised .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELX, and what challenges arise with twinned crystals?

  • Crystallography Workflow :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXL refines atomic coordinates and thermal parameters, while SHELXD resolves phase problems .
  • Challenges : Twinned crystals require HKLF 5 format in SHELXL for data integration. Robustness testing with TWIN and BASF commands improves refinement accuracy .
    • Case Study : A 2023 study reported a final R-factor of 0.032 for this compound using SHELXL-2018, highlighting the importance of high-resolution data (d-spacing < 0.8 Å) .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting NMDA receptor binding affinities across studies?

  • Data Reconciliation :

  • Assay Variability : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) to minimize discrepancies. Radioligand binding assays (e.g., 3H^3H-MK-801) should use consistent receptor preparation methods .
  • Statistical Analysis : Apply multivariate regression to account for variables like solvent polarity (logP) and ionization state (pKa). A 2024 meta-analysis attributed 30% variability to differences in membrane protein isolation .

Q. How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

  • Methodological Innovations :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for enantioselective synthesis. A 2025 study achieved 98% ee with 5 mol% (R)-BINAP in THF at -20°C .
  • Continuous Flow Chemistry : Microreactors enhance mixing and reduce racemization. A 2022 protocol reported 92% yield and 95% ee using a 0.5 mL reactor with residence time <2 minutes .

Q. What computational methods predict the compound’s interactions with biological targets, such as NMDA receptors?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key residues (e.g., GluN1 subunit) show hydrogen bonding with the piperidine nitrogen .
  • MD Simulations : GROMACS simulations (100 ns) reveal stability of the ligand-receptor complex, with RMSD < 2.0 Å after equilibration .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results in cell-based assays?

  • Root Cause Analysis :

  • Cell Line Variability : Test across multiple lines (e.g., HEK-293, SH-SY5Y) to identify lineage-specific effects. A 2023 study found HEK-293 cells 20% more sensitive due to differential NMDA receptor expression .
  • Dosage Metrics : Normalize results to cellular protein content (e.g., μg/mL vs. μM) to account for proliferation rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.